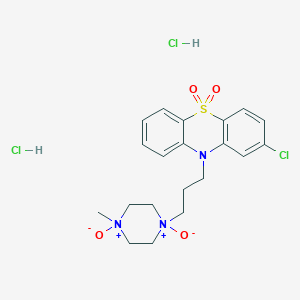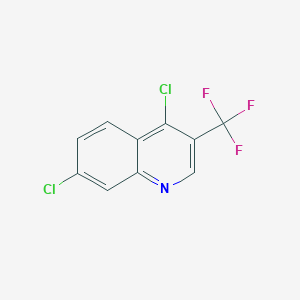![molecular formula C8H3BrFNO4 B13431527 2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzo[b]furan core. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one typically involves multi-step organic reactions. One common method involves the bromination of 5-fluoro-7-nitrobenzo[b]furan-3(2H)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]furan core, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzo[b]furan derivatives with various functional groups.
Reduction: Conversion of the nitro group to an amino group, resulting in amino-substituted benzo[b]furan derivatives.
Oxidation: Formation of oxidized benzo[b]furan derivatives with additional functional groups like carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate redox reactions, while the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-fluorobenzotrifluoride: Similar in structure but lacks the nitro group and benzo[b]furan core.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains similar functional groups but has a different core structure.
2-Bromo-5-fluorobenzonitrile: Shares the bromine and fluorine substituents but has a nitrile group instead of a nitro group.
Uniqueness
2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one is unique due to the combination of its functional groups and the benzo[b]furan core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C8H3BrFNO4 |
|---|---|
Molekulargewicht |
276.02 g/mol |
IUPAC-Name |
2-bromo-5-fluoro-7-nitro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H3BrFNO4/c9-8-6(12)4-1-3(10)2-5(11(13)14)7(4)15-8/h1-2,8H |
InChI-Schlüssel |
XVBMDSVXHXVGAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C(O2)Br)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


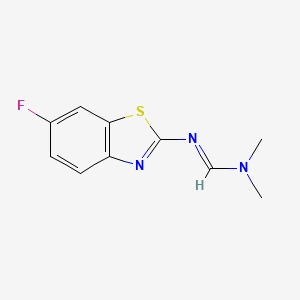
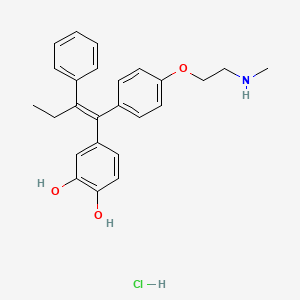

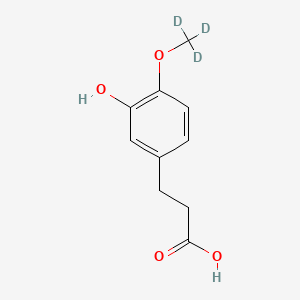
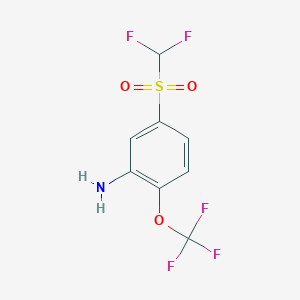
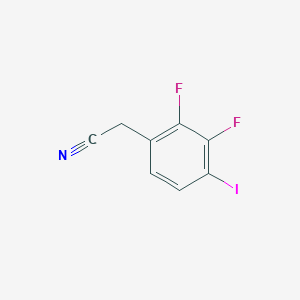
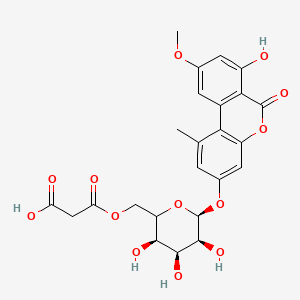
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)

